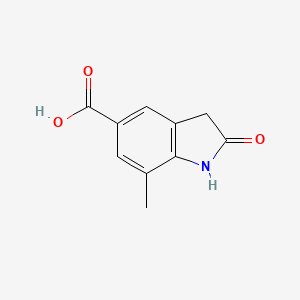

7-Methyl-2-oxoindoline-5-carboxylic acid

Description

7-Methyl-2-oxoindoline-5-carboxylic acid is a derivative of indole, a significant heterocyclic system in natural products and drugs Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Properties

Molecular Formula |

C10H9NO3 |

|---|---|

Molecular Weight |

191.18 g/mol |

IUPAC Name |

7-methyl-2-oxo-1,3-dihydroindole-5-carboxylic acid |

InChI |

InChI=1S/C10H9NO3/c1-5-2-7(10(13)14)3-6-4-8(12)11-9(5)6/h2-3H,4H2,1H3,(H,11,12)(H,13,14) |

InChI Key |

OLJLDFMLSGIIEL-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC2=C1NC(=O)C2)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methyl-2-oxoindoline-5-carboxylic acid typically involves the Fischer indole synthesis. This method includes the reaction of phenylhydrazine with cyclohexanone in the presence of an acid catalyst such as methanesulfonic acid under reflux conditions in methanol . The reaction proceeds through the formation of a hydrazone intermediate, which undergoes cyclization to form the indole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

7-Methyl-2-oxoindoline-5-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert the keto group to an alcohol.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Electrophilic substitution reactions often use reagents like halogens or sulfonyl chlorides under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the indole ring, leading to a wide range of derivatives.

Scientific Research Applications

7-Methyl-2-oxoindoline-5-carboxylic acid has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly in targeting cancer cells.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 7-Methyl-2-oxoindoline-5-carboxylic acid involves its interaction with specific molecular targets and pathways. In the context of its anticancer activity, the compound has been shown to induce apoptosis in cancer cells by activating procaspase-3 . This activation leads to the cleavage of key cellular proteins, ultimately resulting in programmed cell death. The compound may also interact with other molecular targets involved in cell cycle regulation and apoptosis pathways.

Comparison with Similar Compounds

Similar Compounds

- 2-Oxoindoline-3-acetic acid

- 2-Oxoindoline-3-carboxylic acid

- 5-Bromo-2-oxoindoline-3-carboxylic acid

Comparison

Compared to other similar compounds, 7-Methyl-2-oxoindoline-5-carboxylic acid is unique due to the presence of the methyl group at the 7-position. This structural feature can influence its chemical reactivity and biological activity. For instance, the methyl group may enhance the compound’s lipophilicity, potentially improving its ability to penetrate cell membranes and interact with intracellular targets.

Biological Activity

7-Methyl-2-oxoindoline-5-carboxylic acid is a bicyclic compound notable for its potential biological activities, particularly in medicinal chemistry. Its molecular formula is C10H9NO3, and it has a molecular weight of approximately 191.18 g/mol. This compound features both a carbonyl and a carboxylic acid group, contributing to its reactivity and interaction with biological targets.

Chemical Structure and Properties

The structure of this compound can be represented as follows:

The bicyclic nature of the compound includes an indole moiety, which is common in many biologically active compounds. The presence of functional groups such as the carbonyl and carboxylic acid enhances its reactivity and potential for diverse biological interactions.

Biological Activities

Recent studies have highlighted several significant biological activities associated with this compound, including:

-

Anticancer Activity :

- In vitro studies demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines, including LNCaP cells, with IC50 values ranging from 1.2 to 3.5 µM .

- In vivo studies using xenograft models indicated a tumor growth rate inhibition (TGRI) of approximately 93% in P388-inoculated mice, suggesting strong anticancer potential .

-

Enzyme Inhibition :

- Interaction studies have shown that this compound binds effectively to specific enzymes and receptors, indicating its potential as an enzyme inhibitor.

-

Antimicrobial Properties :

- Preliminary assessments suggest that the compound may also possess antimicrobial activity, although further research is required to elucidate the mechanisms involved.

The mechanism by which this compound exerts its biological effects appears to involve multiple pathways:

- Binding Affinity : Molecular docking studies indicate that the compound interacts with key biological targets, potentially disrupting their normal function and leading to apoptosis in cancer cells .

- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in targeted cells, contributing to its cytotoxic effects .

Comparative Analysis with Similar Compounds

A comparative analysis of this compound with structurally similar compounds reveals unique features that enhance its biological activity:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 2-Oxoindoline | C9H7NO | Lacks carboxylic acid functionality |

| Methyl 2-Oxoindoline-6-carboxylate | C10H9NO3 | Similar structure but different position of carboxylate |

| Indole-3-acetic acid | C10H9NO2 | Plant hormone; different biological activity |

The unique arrangement of functional groups in this compound contributes to its distinct biological activities compared to these similar compounds.

Case Studies

- In Vivo Efficacy : A study utilizing HCT116 xenograft models demonstrated that administration of this compound at a dose of 170 mg/kg resulted in a T/C ratio close to 60% after treatment, indicating significant tumor growth inhibition .

- Cytotoxicity Profiles : Flow cytometry analyses revealed that treated cancer cells primarily underwent necrosis and late apoptosis, emphasizing the compound's effectiveness in inducing cell death through multiple mechanisms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.